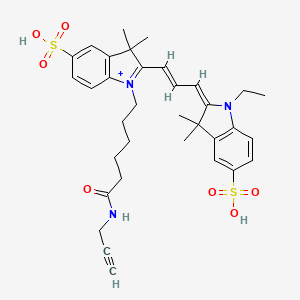

CY3-YNE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H42N3O7S2+ |

|---|---|

Poids moléculaire |

668.8 g/mol |

Nom IUPAC |

(2E)-2-[(E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid |

InChI |

InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44)/p+1 |

Clé InChI |

DVBDEKRWCVSXGU-UHFFFAOYSA-O |

SMILES isomérique |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |

SMILES canonique |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CY3-YNE in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with CY3-YNE, a fluorescent dye alkyne, in click chemistry applications. This compound, or Sulfo-Cyanine3-alkyne, is a valuable tool for the fluorescent labeling of a wide array of biomolecules, including proteins, antibodies, peptides, and nucleic acids. Its utility stems from the terminal alkyne group, which allows for highly specific and efficient covalent bond formation with azide-functionalized molecules through "click" chemistry. This document will delve into the two primary click chemistry pathways relevant to this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Concepts: The "Click" Chemistry Advantage

"Click" chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often in benign, easily removable solvents.[1] The azide-alkyne cycloaddition is a cornerstone of click chemistry, prized for its bioorthogonality; the reacting functional groups (azides and alkynes) are largely absent in biological systems, ensuring that the reaction proceeds with high specificity and minimal side reactions.[2]

Data Presentation: Photophysical and Physicochemical Properties

Quantitative data for this compound and the resulting triazole linkage are summarized below for easy reference and comparison.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~555 nm | [3] |

| Emission Maximum (λem) | ~570 nm | [3] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [3][4] |

| Fluorescence Quantum Yield (Φ) | 0.31 | [3] |

| Recommended Laser Line | 532 nm or 555 nm | [4] |

| Solubility | Water, DMSO, DMF | [3][4] |

| pH Insensitivity Range | pH 4-10 | [5] |

Table 2: Kinetic and Stability Data of the Triazole Linkage

| Property | Value/Characteristic | Reference(s) |

| CuAAC Reaction Kinetics | ||

| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ (typical range) | [6] |

| SPAAC Reaction Kinetics | ||

| Second-Order Rate Constant (k₂) | 1.2 x 10⁻³ to 8 M⁻¹s⁻¹ (depends on cyclooctyne) | [6] |

| Triazole Linkage Stability | ||

| Hydrolytic Stability | Highly stable under acidic and basic conditions | [7][8] |

| Redox Stability | Stable under reducing and oxidizing conditions | [7] |

| Metabolic Stability | Resistant to enzymatic degradation | [7] |

Mechanism of Action I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the classic click chemistry reaction, renowned for its efficiency and high regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[1] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[9] The presence of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), enhances the reaction rate and protects the biomolecule from damage by reactive oxygen species.[9]

The catalytic cycle of the CuAAC reaction is a multi-step process:

-

Formation of Copper(I)-Acetylide: The catalytically active Cu(I) species coordinates with the terminal alkyne of this compound to form a copper(I)-acetylide intermediate.

-

Coordination of the Azide: The azide-functionalized biomolecule then coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs, leading to the formation of a six-membered copper-containing intermediate.

-

Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.

Mechanism of Action II: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry, particularly for applications in living systems, is the development of SPAAC. This reaction eliminates the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne.[10] While this compound itself is a terminal alkyne and thus participates in CuAAC, it is crucial for researchers to understand SPAAC as it is the alternative, copper-free approach. For a SPAAC reaction with an azide-modified biomolecule, a cyclooctyne-modified dye (e.g., a DBCO- or BCN-functionalized cyanine dye) would be used instead of this compound.

The mechanism of SPAAC is a concerted [3+2] cycloaddition, driven by the release of ring strain in the cyclooctyne:

-

1,3-Dipolar Cycloaddition: The azide acts as a 1,3-dipole and reacts directly with the strained alkyne (the dipolarophile).

-

Concerted Bond Formation: The reaction proceeds through a single, cyclic transition state where the new carbon-nitrogen and nitrogen-nitrogen bonds are formed simultaneously.

-

Triazole Formation: This concerted process results in the formation of a stable triazole linkage. Unlike CuAAC, SPAAC typically yields a mixture of regioisomers.

Experimental Protocols

Detailed methodologies are critical for successful bioconjugation. Below are representative protocols for labeling proteins with this compound using CuAAC.

Protocol 1: CuAAC Labeling of an Azide-Modified Protein with this compound

This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, free of primary amines like Tris).

-

This compound.

-

10 mM stock solution of this compound in DMSO or DMF.

-

Protein labeling buffer containing a copper(II) salt and a stabilizing ligand (e.g., THPTA).

-

Freshly prepared 50 mM solution of sodium ascorbate in water.

-

Purification column (e.g., size-exclusion chromatography, SEC).

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an appropriate buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

The azide-modified protein solution.

-

The protein labeling buffer to the recommended final concentration.

-

The 10 mM this compound stock solution. A 3-10 fold molar excess of the dye over the protein is a good starting point.

-

-

Initiation of the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 1-2.5 mM to initiate the click reaction.[9]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. Longer incubation times may be necessary for dilute samples.

-

Purification: Separate the labeled protein from unreacted this compound and other reaction components using size-exclusion chromatography (e.g., a G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for CY3). The DOL can be calculated using the Beer-Lambert law.

Experimental Workflow for Protein Labeling and Analysis

The following diagram outlines a typical workflow from protein preparation to final analysis.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules through click chemistry. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) pathways depends on the specific application, with CuAAC being highly efficient for in vitro conjugations and SPAAC being the method of choice for live-cell imaging and other applications where copper toxicity is a concern. A thorough understanding of the underlying mechanisms, coupled with robust experimental protocols, will enable researchers, scientists, and drug development professionals to effectively utilize this compound and related click chemistry reagents to advance their research and development goals.

References

- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Key role of cycloalkyne nature in alkyne-dye reagents for enhanced specificity of intracellular imaging by bioorthogonal bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01032A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

Sulfo-Cyanine3-alkyne: A Comprehensive Technical Guide for Advanced Biological Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, specifications, and applications of Sulfo-Cyanine3-alkyne, a high-performance fluorescent probe. Designed for researchers, scientists, and drug development professionals, this document details the essential data, experimental protocols, and conceptual frameworks necessary for the effective utilization of this versatile molecule in advanced biological research.

Core Properties and Specifications

Sulfo-Cyanine3-alkyne is a water-soluble fluorescent dye belonging to the cyanine family. Its key features include a terminal alkyne group for covalent labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and sulfonate groups that impart excellent water solubility. This makes it an ideal candidate for labeling biomolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to sensitive biological samples.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties and specifications of Sulfo-Cyanine3-alkyne.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 761.92 g/mol |

| Appearance | Dark red powder |

| Solubility | Water, DMSO, DMF |

| Storage Conditions | -20°C, protected from light |

Table 2: Spectroscopic Properties

| Property | Value |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~572 nm |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.1 |

Key Applications

Sulfo-Cyanine3-alkyne is a versatile tool for a wide range of applications in biological research, primarily centered around the specific labeling and visualization of azide-modified biomolecules. Its bright and stable fluorescence makes it suitable for:

-

Fluorescence Microscopy: High-resolution imaging of labeled proteins, nucleic acids, and other cellular components.[1]

-

Flow Cytometry: Quantification and sorting of cells based on the presence of labeled biomolecules.[1]

-

Bioconjugation: Covalent labeling of antibodies, peptides, and other biomolecules for downstream applications.[1]

Experimental Protocols

The following sections provide detailed methodologies for the use of Sulfo-Cyanine3-alkyne in key experimental applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Biomolecules

This protocol describes the general procedure for labeling azide-modified biomolecules with Sulfo-Cyanine3-alkyne. This reaction is highly specific and efficient, proceeding readily in aqueous buffers.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

Sulfo-Cyanine3-alkyne

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate, THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF (for preparing stock solutions)

Protocol:

-

Prepare Stock Solutions:

-

Dissolve Sulfo-Cyanine3-alkyne in DMSO or DMF to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 250 mM stock solution of the reducing agent (e.g., Sodium Ascorbate) in water. This solution should be prepared fresh.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

-

Add the Sulfo-Cyanine3-alkyne stock solution to the desired final concentration (typically a 2-10 fold molar excess over the biomolecule).

-

Add the CuSO₄ stock solution to a final concentration of 1-2 mM.

-

Initiate the reaction by adding the reducing agent to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.

-

-

Purification:

-

Purify the labeled biomolecule from unreacted dye and catalyst using an appropriate method, such as size exclusion chromatography, dialysis, or precipitation.

-

References

An In-depth Technical Guide to the Excaporation and Emission Spectra of CY3-YNE

For researchers, scientists, and drug development professionals, a precise understanding of the photophysical properties of fluorescent probes is critical for the design and execution of robust, reproducible experiments. This guide provides a comprehensive overview of CY3-YNE, a cyanine-based fluorescent dye bearing an alkyne group for bioorthogonal labeling via "click" chemistry. This document details its core spectral characteristics, provides in-depth experimental protocols for its characterization and application, and presents a visual representation of a typical experimental workflow.

Core Photophysical and Chemical Properties of this compound

This compound is a fluorescent probe that incorporates the well-established Cyanine3 (Cy3) fluorophore. The spectral properties are primarily dictated by the Cy3 core, a bright and photostable dye. The terminal alkyne (YNE) group allows for covalent attachment to azide-modified biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. The key spectral and physical data for the Cy3 fluorophore, and by extension this compound, are summarized below. It is important to note that minor variations in peak wavelengths and quantum yield can occur depending on the solvent environment, conjugation partner, and the specific instrumentation used for measurement.[1][2]

Table 1: Spectral and Physical Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λex) | ~555 nm | In the green region of the visible spectrum.[3][4] |

| Emission Maximum (λem) | ~570 nm | Emits bright orange-red fluorescence.[3] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Indicates a high capacity for light absorption.[2][5] |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.31 | Represents the efficiency of converting absorbed light into emitted fluorescence; this value is highly dependent on the local environment and solvent.[2][6] |

| Recommended Laser Line | 532 nm | Compatible with common laser lines for fluorescence excitation.[3] |

| Compatible Filter Sets | TRITC (tetramethylrhodamine) | Allows for effective separation of excitation and emission light.[3] |

| Molecular Weight | ~627 g/mol | For the free acid form of Cy3. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), with sulfonated versions showing improved water solubility. | Non-sulfonated versions have a higher tendency to aggregate in aqueous solutions.[4] |

Experimental Protocols

Detailed methodologies are essential for the successful characterization and application of this compound. The following protocols provide step-by-step guidance for common experimental procedures.

Protocol 1: Measurement of Excitation and Emission Spectra

This protocol describes the procedure for determining the excitation and emission spectra of this compound using a fluorescence spectrophotometer.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide (DMSO) for stock, Phosphate-Buffered Saline (PBS) for measurement)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent, such as DMSO.

-

Dilute the stock solution in the desired measurement solvent (e.g., PBS) to a final concentration that yields an absorbance below 0.1 at the excitation maximum to prevent inner filter effects.[3]

-

-

Absorption Spectrum Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorption spectrum of the diluted this compound solution from approximately 300 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λabs), which serves as a close approximation of the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorescence spectrophotometer to the determined λabs (e.g., 555 nm).

-

Scan the emission monochromator over a wavelength range starting approximately 10 nm above the excitation wavelength to about 750 nm.

-

The wavelength corresponding to the highest fluorescence intensity is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the fluorescence spectrophotometer to the determined λem (e.g., 570 nm).

-

Scan the excitation monochromator over a wavelength range from approximately 300 nm up to the emission maximum.

-

The resulting spectrum should closely mirror the absorption spectrum and will confirm the excitation maximum (λex).

-

Protocol 2: Copper-Catalyzed Click Chemistry Labeling of an Azide-Modified Biomolecule

This protocol provides a general procedure for the covalent labeling of an azide-modified biomolecule (e.g., protein, nucleic acid) with this compound.

Materials:

-

Azide-modified biomolecule

-

This compound

-

DMSO (or other suitable organic solvent)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

PBS or other suitable reaction buffer (pH 7.4)

Methodology:

-

Preparation of Reagents:

-

Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

-

Prepare a stock solution of THPTA in water (e.g., 100 mM).

-

Freshly prepare a stock solution of sodium ascorbate in water (e.g., 300 mM).

-

-

Click Reaction Assembly:

-

In a microcentrifuge tube, combine the azide-modified biomolecule, PBS, and the this compound stock solution. A typical starting point is a final concentration of 20 µM for the dye, which can be optimized.[7]

-

Add the THPTA solution to the reaction mixture.

-

Add the CuSO₄ solution to the reaction mixture.

-

Vortex the mixture briefly.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Vortex the mixture briefly to ensure homogeneity.

-

Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour. Longer incubation times may improve labeling efficiency.[7]

-

-

Purification of the Labeled Biomolecule:

-

Following the incubation, the labeled biomolecule can be purified from unreacted dye and reaction components using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

-

Experimental Workflows and Signaling Pathways

This compound is a labeling reagent and, as such, does not have an intrinsic signaling pathway. Its utility lies in its ability to be conjugated to biomolecules, thereby allowing for the visualization and tracking of those molecules. The following diagrams illustrate the logical workflow for characterizing and using this compound.

Caption: Experimental workflow for this compound from characterization to detection.

The diagram above outlines the three key stages of utilizing this compound: initial spectral characterization, covalent labeling of a target biomolecule via click chemistry, and subsequent fluorescence-based detection and analysis.

Caption: Simplified schematic of the CuAAC "Click" Chemistry reaction.

This diagram illustrates the core chemical transformation in which this compound participates. The alkyne on this compound and the azide on the biomolecule undergo a copper(I)-catalyzed cycloaddition to form a stable triazole linkage, resulting in the fluorescently labeled biomolecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to CY3-YNE: Solubility and Storage

For researchers, scientists, and professionals in drug development, understanding the nuanced properties of fluorescent labeling agents is paramount for experimental success. This guide provides a comprehensive overview of CY3-YNE, a cyanine dye equipped with a terminal alkyne group, making it a valuable tool for bio-conjugation via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This document details the solubility and storage conditions for both the sulfonated and non-sulfonated forms of this compound, offering structured data and detailed protocols for its effective use.

This compound Variants and Core Properties

This compound is available in two primary forms: a non-sulfonated version and a sulfonated version (Sulfo-CY3-YNE). The key distinction lies in their solubility profiles. The presence of sulfo groups in Sulfo-CY3-YNE significantly enhances its hydrophilicity, rendering it highly soluble in aqueous solutions.[1][2][3] In contrast, the non-sulfonated variant exhibits low aqueous solubility and necessitates the use of organic co-solvents for effective dissolution in biological buffers.[1][2][3] Both forms, however, are prized for their bright and photostable fluorescence, making them suitable for a wide array of labeling applications.

Solubility Data

The solubility of this compound is a critical factor in designing and executing labeling experiments. The following tables summarize the solubility data for both sulfonated and non-sulfonated forms in commonly used laboratory solvents. It is important to note that for hygroscopic solvents like DMSO, the water content can significantly impact the solubility of the product.[4]

Table 1: Solubility of Sulfonated this compound (Sulfo-Cyanine3-alkyne)

| Solvent | Concentration | Notes |

| Water | 0.57 M (40 g/L) | Soluble.[4] |

| DMSO | 25 mg/mL (37.38 mM) | Ultrasonic and warming to 60°C may be required.[4] |

| 20 mg/mL (29.9 mM) | Sonication is recommended.[5] | |

| DMF | Good solubility | No specific concentration provided.[6] |

Table 2: Solubility of Non-Sulfonated CY3 Alkyne

| Solvent | Solubility | Notes |

| Water | Insoluble/Practically insoluble | Requires organic co-solvent for use in aqueous buffers.[1][2][3] |

| DMSO | Soluble | A common co-solvent for labeling reactions.[1][2][3] |

| DMF | Soluble | An alternative co-solvent to DMSO.[1][2][3] |

| Dichloromethane (DCM) | Soluble |

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and fluorescence properties. Both sulfonated and non-sulfonated forms should be handled with care, protecting them from light and moisture.

Table 3: Storage Conditions for this compound (Solid and In-Solution)

| Form | Storage Temperature | Duration | Conditions |

| Solid Powder | -20°C | Up to 3 years | Protect from light, keep away from moisture.[5] |

| Stock Solution in Solvent | -80°C | Up to 6 months | Protect from light.[4] |

| -20°C | Up to 1 month | Protect from light.[4] |

For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[4] When preparing stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following section provides a detailed methodology for the preparation of a this compound stock solution and a general protocol for labeling azide-modified proteins using copper-catalyzed click chemistry.

Preparation of a this compound Stock Solution

-

Bring to Room Temperature : Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.

-

Solvent Addition : Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

-

Dissolution : Vortex the vial until the dye is completely dissolved. Gentle warming or sonication may be applied if necessary, particularly for the sulfonated form in DMSO.[4][5]

-

Storage : Store the stock solution at -20°C or -80°C in aliquots, protected from light.[4]

Protocol for Labeling Azide-Modified Proteins with this compound

This protocol is a general guideline and may require optimization based on the specific protein and experimental conditions.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

THPTA ligand stock solution (100 mM in water)

-

Sodium Ascorbate stock solution (freshly prepared, 300 mM in water)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein : Dilute the azide-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

Prepare the Reaction Cocktail : In a microfuge tube, combine the following reagents in order, vortexing gently after each addition:

-

Protein solution

-

This compound stock solution (to a final concentration of 20-100 µM)

-

THPTA solution (to a final concentration of 1-5 mM)

-

CuSO₄ solution (to a final concentration of 0.1-1 mM)

-

-

Initiate the Reaction : Add the freshly prepared sodium ascorbate solution to initiate the click reaction (to a final concentration of 1-5 mM). Vortex gently to mix.

-

Incubation : Protect the reaction mixture from light and incubate at room temperature for 30 minutes to 2 hours.

-

Purification : Remove the unreacted dye and other small molecules from the labeled protein using a suitable purification method, such as size-exclusion chromatography or dialysis.

-

Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the CY3 dye (at ~550 nm) and the protein (at 280 nm).

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the logical flow of this compound usage in a typical labeling experiment.

Caption: Workflow for preparing a this compound stock solution.

Caption: General workflow for biomolecule labeling using this compound via click chemistry.

References

- 1. hk.lumiprobe.com [hk.lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 4. lumiprobe.com [lumiprobe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Sulfo-Cyanine 3.5 alkyne, 1mg | Labscoop [labscoop.com]

A Technical Guide to the Photostability and Quantum Yield of CY3-YNE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of CY3-YNE, a cyanine dye derivative widely utilized in bioorthogonal chemistry for fluorescent labeling. The focus is on two critical parameters for fluorescence-based applications: photostability and fluorescence quantum yield. Understanding these characteristics is paramount for designing robust and reproducible assays in fields ranging from molecular imaging to drug discovery.

Core Photophysical Properties of CY3 Alkyne Derivatives

This compound, or Sulfo-Cyanine3-alkyne, is a fluorescent probe equipped with an alkyne group, enabling its covalent attachment to azide-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. The "YNE" suffix denotes the presence of this alkyne functional group. The core cyanine-3 (CY3) chromophore dictates its spectral properties. The photophysical characteristics of CY3 alkyne and its sulfonated, water-soluble version (sulfo-CY3 alkyne) are summarized below. These values are representative and can be influenced by the local microenvironment, conjugation to biomolecules, and solvent conditions.

| Property | CY3 Alkyne | Sulfo-CY3 Alkyne | Reference |

| Excitation Maximum (λex) | 553 - 555 nm | 548 - 554 nm | [1][2] |

| Emission Maximum (λem) | 569 - 570 nm | 563 - 568 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 150,000 cm-1M-1 | 162,000 cm-1M-1 | [1][4] |

| Fluorescence Quantum Yield (Φ) | 0.31 | 0.1 | [2][4] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Water-soluble | [4][5] |

Note: The quantum yield of CY3 dyes can be highly sensitive to their environment. For instance, when conjugated to DNA, the quantum yield can vary significantly depending on the attachment site and whether the DNA is single- or double-stranded[6].

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and comparable data. Below are generalized methodologies for assessing the photostability and fluorescence quantum yield of fluorescent probes like this compound.

Protocol 1: Photostability Measurement

This protocol outlines a method for quantifying the photobleaching rate of a fluorescent dye in solution under continuous illumination.

Objective: To determine the photobleaching half-life (t1/2) of this compound.

Materials:

-

This compound solution (in a suitable buffer, e.g., PBS, at a known concentration)

-

Reference dye solution (e.g., a more photostable dye like Alexa Fluor 555 for comparison)

-

Fluorescence microscope with a stable excitation source (e.g., 532 nm or 561 nm laser)

-

A sensitive detector (e.g., sCMOS or EMCCD camera)

-

Image acquisition and analysis software

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in a photochemically inert and transparent container (e.g., a quartz cuvette or a well of a microplate).

-

Prepare a control sample protected from light (e.g., wrapped in aluminum foil).

-

The sample should be optically dilute (absorbance < 0.1) to avoid inner filter effects.

-

-

Microscope Setup:

-

Mount the sample on the microscope stage.

-

Focus on the sample and adjust the illumination to achieve a good signal-to-noise ratio.

-

Use consistent illumination power and detector settings for all measurements to ensure comparability.

-

-

Data Acquisition:

-

Acquire a time-lapse series of images of the sample under continuous illumination.

-

The time interval and total duration of the acquisition should be chosen to capture a significant decay in fluorescence intensity.

-

Acquire an image of a background region without the fluorophore.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the illuminated region at each time point.

-

Subtract the mean background intensity from each measurement.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the decay curve to a single or multi-exponential decay function to determine the photobleaching half-life (the time at which the fluorescence intensity drops to 50% of its initial value).

-

Protocol 2: Fluorescence Quantum Yield Measurement (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.

Objective: To determine the fluorescence quantum yield (ΦS) of this compound.

Materials:

-

This compound solution (Sample, S)

-

A quantum yield standard with a known quantum yield (ΦR) and similar spectral properties (e.g., Rhodamine 6G in ethanol, ΦR ≈ 0.95).

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Matched quartz cuvettes (1 cm path length)

-

Solvent (e.g., ethanol or PBS, ensuring both sample and reference are soluble)

Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent.

-

The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to prevent inner filter effects.

-

-

Absorbance Measurements:

-

Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer.

-

Determine the absorbance value at the excitation wavelength (λex) for each solution.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same for both the sample and the reference.

-

The excitation and emission slit widths should be kept constant throughout the measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.

-

Determine the slope (Gradient, Grad) of the linear fit for both plots.

-

Calculate the quantum yield of the sample (ΦS) using the following equation:

ΦS = ΦR × (GradS / GradR) × (nS2 / nR2)

Where:

-

ΦR is the quantum yield of the reference.

-

GradS and GradR are the gradients of the plots for the sample and reference, respectively.

-

nS and nR are the refractive indices of the sample and reference solutions (if the solvent is the same, this term is 1).

-

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the photophysical characterization of a fluorescent probe like this compound.

Caption: Generalized workflow for determining the quantum yield and photostability of this compound.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. apexbt.com [apexbt.com]

- 6. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CY3-YNE for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CY3-YNE, a fluorescent dye integral to modern proteomics and various biological disciplines. This compound, a member of the cyanine dye family, is functionalized with a terminal alkyne group, enabling its use in highly specific and efficient bioconjugation reactions. This document details its mechanism of action, experimental protocols, and key applications, offering a technical resource for professionals in life sciences and drug development.

Core Concepts: The Power of Click Chemistry

This compound is primarily utilized in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction forms a stable triazole linkage between an alkyne (this compound) and an azide-modified molecule, such as a protein. The high specificity and efficiency of this reaction allow for precise labeling of target proteins in complex biological mixtures, even within living cells, without significant off-target effects.[1][2][3]

Proteins can be prepared for labeling with this compound by introducing an azide group. This is often achieved by metabolically incorporating an azide-bearing amino acid analog, such as azidohomoalanine (AHA), in place of methionine during protein synthesis. Alternatively, azide groups can be chemically introduced to proteins post-translationally.

Physicochemical and Photophysical Properties of this compound

This compound exhibits photophysical properties characteristic of the Cy3 dye family, with a bright orange-red fluorescence. These properties are summarized in the table below. It is important to note that the fluorescence quantum yield of cyanine dyes can be influenced by their local environment.[4][5]

| Property | Value | Reference |

| Chemical Formula | C34H42N3O7S2 | MedChemExpress |

| Molecular Weight | 668.84 g/mol | MedChemExpress |

| Excitation Maximum (λex) | ~550-554 nm | [6][7] |

| Emission Maximum (λem) | ~566-570 nm | [6][7] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [8] |

| Storage | Store at -20°C, protected from light | [8] |

Experimental Protocols

The following protocols provide a detailed methodology for the labeling of azide-modified proteins with this compound and the subsequent purification of the conjugate.

Preparation of Reagents

Proper preparation of reagents is critical for successful labeling.

| Reagent | Preparation | Storage |

| This compound Stock Solution | Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |

| Azide-Modified Protein | Prepare in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. | Store according to the protein's specific requirements. |

| Copper(II) Sulfate (CuSO4) | Prepare a 20 mM stock solution in deionized water. | Store at room temperature. |

| Reducing Agent (e.g., Sodium Ascorbate) | Prepare a fresh 300 mM stock solution in deionized water immediately before use. | Discard unused solution. |

| Ligand (e.g., THPTA) | Prepare a 100 mM stock solution in deionized water. | Store at room temperature. |

| Labeling Buffer | Phosphate Buffered Saline (PBS), pH 7.4. | Store at 4°C. |

Protein Labeling via Click Chemistry

This protocol is a general guideline and may require optimization for specific proteins.

-

In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein solution (e.g., 50 µL of a 1-5 mg/mL solution).

-

Labeling Buffer (e.g., 100 µL of PBS).

-

This compound stock solution to a final concentration of 20-40 µM. Vortex briefly.

-

-

Add the copper catalyst components:

-

Copper(II) Sulfate solution to a final concentration of 1 mM.

-

Ligand solution to a final concentration of 5 mM.

-

-

Initiate the reaction by adding the freshly prepared reducing agent:

-

Sodium Ascorbate solution to a final concentration of 5 mM. Vortex briefly.

-

-

Protect the reaction from light and incubate at room temperature for 1-2 hours with gentle mixing.

Purification of Labeled Protein

Removal of unreacted this compound is essential for accurate downstream analysis. Size-exclusion chromatography (e.g., using a spin column or a gravity-flow column with a resin like Sephadex G-25) is a common and effective method.[9][10]

-

Equilibrate the size-exclusion column with an appropriate buffer (e.g., PBS).

-

Carefully load the entire reaction mixture onto the column.

-

Elute the labeled protein according to the column manufacturer's instructions. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye.

-

Collect the fractions containing the purified, labeled protein.

Characterization of the Labeled Protein

The success of the labeling reaction can be quantified by determining the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

-

A correction factor may be needed for the absorbance at 280 nm due to the dye's contribution.

-

-

The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein.

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the key processes involved in this compound protein labeling.

Caption: Experimental workflow for this compound protein labeling.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Applications in Research and Development

The specific and robust nature of this compound labeling makes it a valuable tool for a wide range of applications:

-

Proteomics: In-gel fluorescence scanning of labeled proteins for differential expression analysis.[11]

-

Fluorescence Microscopy: Visualization of protein localization and trafficking within cells.

-

Flow Cytometry: Identification and sorting of cells based on the presence of a labeled protein.[7]

-

Immunoassays: Development of sensitive and specific detection methods.

-

Drug Discovery: Tracking the interaction of a labeled protein with small molecules or other biologics.

Conclusion

This compound, in conjunction with click chemistry, offers a powerful and versatile platform for the fluorescent labeling of proteins. Its high specificity, efficiency, and the bright, stable fluorescence of the Cy3 moiety provide researchers with a reliable tool for a multitude of applications in basic research and drug development. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the successful implementation of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. lifetein.com [lifetein.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

CY3-YNE for Oligonucleotide and DNA Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CY3-YNE, a fluorescent dye vital for the precise labeling of oligonucleotides and DNA. Tailored for researchers in molecular biology, diagnostics, and therapeutics, this document details the core properties of this compound, robust experimental protocols for its application, and its utility in advanced biological research.

Introduction to this compound

This compound, or Sulfo-Cyanine3-alkyne, is a bright, orange-fluorescent dye belonging to the cyanine family. It is chemically functionalized with a terminal alkyne group, enabling its covalent attachment to azide-modified oligonucleotides and DNA through a highly efficient and bio-orthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][] This specific and high-yielding conjugation method allows for the precise incorporation of the Cy3 fluorophore at any desired position within a nucleic acid sequence.

The resulting CY3-labeled oligonucleotides are instrumental in a variety of applications, including Fluorescence In Situ Hybridization (FISH), Förster Resonance Energy Transfer (FRET) studies, and super-resolution microscopy, making them invaluable tools in genomics, diagnostics, and the development of nucleic acid-based therapeutics.[3][4][5]

Core Properties and Quantitative Data

The photophysical properties of this compound are central to its utility. Below is a summary of its key characteristics. It is important to note that some of these properties are reported for the core Cy3 dye, to which this compound is structurally and functionally analogous.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | References |

| Chemical Name | Sulfo-Cyanine3-alkyne | |

| Molecular Weight | 761.92 g/mol (protonated) | [6] |

| Excitation Maximum (λex) | ~555 nm | [7] |

| Emission Maximum (λem) | ~570 nm | [7] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [6] |

| Fluorescence Quantum Yield (Φ) | Varies with environment; can be enhanced upon binding to proteins. | [3] |

| Solubility | Water, DMSO, DMF | [6] |

| Reactive Group | Terminal Alkyne | [1] |

| Primary Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [8] |

Experimental Protocols

Labeling of Azide-Modified Oligonucleotides with this compound via CuAAC

This protocol outlines the general procedure for the copper-catalyzed click chemistry reaction to conjugate this compound to an azide-modified oligonucleotide.

Materials and Reagents:

-

Azide-modified oligonucleotide

-

This compound

-

Anhydrous DMSO or DMF

-

Copper(II) sulfate (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand

-

Sodium Ascorbate

-

Nuclease-free water

-

Ammonium acetate or Sodium perchlorate/acetone for precipitation

Protocol:

-

Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in order:

-

Azide-modified oligonucleotide (1-5 equivalents)

-

This compound (1 equivalent)

-

Nuclease-free water to adjust the final volume

-

A solution of CuSO₄ and TBTA (prepared by pre-mixing a 20 mM CuSO₄ aqueous solution with an 80 mM solution of TBTA in DMSO/t-butanol). Add to a final concentration of 1-5 mM copper.

-

-

Initiation of Reaction: Add a freshly prepared solution of sodium ascorbate (1 M in water) to a final concentration of 5-10 mM.

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.

-

Precipitation of Labeled Oligonucleotide:

-

Add 3 M ammonium acetate to a final concentration of 0.3 M.

-

Add 3 volumes of cold absolute ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with cold 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

-

Purification of this compound Labeled Oligonucleotides

Purification is critical to remove unreacted this compound and unlabeled oligonucleotides. High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are the most common methods.

RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophobic Cy3 dye allows for the separation of the labeled oligonucleotide from the unlabeled species.

Instrumentation and Reagents:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: 0.1 M TEAA in acetonitrile

-

Crude labeled oligonucleotide sample

Protocol:

-

Sample Preparation: Dissolve the dried, crude labeled oligonucleotide pellet in Mobile Phase A.

-

HPLC Separation:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B.

-

Inject the sample onto the column.

-

Elute with a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 70% Mobile Phase B over 30-40 minutes.

-

Monitor the elution profile at 260 nm (for DNA) and ~555 nm (for CY3). The labeled oligonucleotide will have a longer retention time than the unlabeled one and will absorb at both wavelengths.

-

-

Fraction Collection and Desalting: Collect the fractions corresponding to the desired peak. Evaporate the solvent and desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).

PAGE separates oligonucleotides based on their size and charge. This method is particularly useful for achieving high purity.

Instrumentation and Reagents:

-

Vertical gel electrophoresis unit

-

Denaturing polyacrylamide gel (containing urea)

-

TBE buffer (Tris/Borate/EDTA)

-

Formamide loading buffer

-

UV transilluminator or fluorescent scanner

-

Crude labeled oligonucleotide sample

Protocol:

-

Gel Preparation: Cast a high-percentage (e.g., 15-20%) denaturing polyacrylamide gel.

-

Sample Preparation: Resuspend the crude labeled oligonucleotide in formamide loading buffer. Heat at 95°C for 5 minutes and then place on ice.

-

Electrophoresis: Load the sample onto the gel and run the electrophoresis in TBE buffer until the desired separation is achieved.

-

Visualization and Excision: Visualize the bands using a UV transilluminator (the CY3-labeled band will be visible). Excise the band corresponding to the full-length labeled product.

-

Elution and Recovery: Crush the excised gel slice and elute the oligonucleotide overnight in an elution buffer (e.g., 0.5 M ammonium acetate). Recover the oligonucleotide by ethanol precipitation.

Applications and Experimental Workflows

This compound labeled oligonucleotides are versatile tools in molecular biology and drug development. Below are key applications with corresponding workflow diagrams.

General Workflow for Oligonucleotide Labeling and Purification

This workflow illustrates the overall process from an azide-modified oligonucleotide to a purified, ready-to-use CY3-labeled probe.

Caption: General workflow for this compound oligonucleotide labeling.

Fluorescence In Situ Hybridization (FISH) Workflow

This compound labeled probes are used in FISH to detect and localize specific DNA or RNA sequences within cells or tissues.

Caption: Workflow for a Fluorescence In Situ Hybridization (FISH) experiment.

Förster Resonance Energy Transfer (FRET) Assay Workflow

In FRET, a CY3-labeled oligonucleotide can act as a donor or acceptor to study molecular interactions and conformational changes. This workflow depicts a FRET experiment to detect oligonucleotide hybridization.

Caption: Workflow for a FRET-based hybridization assay.

Applications in Drug Development

The precise labeling capabilities offered by this compound are highly relevant to the field of drug development, particularly for therapeutic oligonucleotides and diagnostic assays.

-

Pharmacokinetic and Biodistribution Studies: this compound labeled antisense oligonucleotides or siRNAs can be administered in vivo to track their uptake, distribution, and clearance, providing critical data for the development of nucleic acid-based drugs.[9]

-

Cellular Uptake and Trafficking: Understanding how therapeutic oligonucleotides enter cells and reach their target is crucial. This compound labeling allows for the visualization of these processes using fluorescence microscopy.

-

Development of Diagnostic Assays: this compound labeled probes are used to develop robust and sensitive diagnostic tests, such as FISH assays for the detection of pathogens or cancer biomarkers.

-

High-Throughput Screening: FRET assays utilizing CY3-labeled oligonucleotides can be adapted for high-throughput screening of compounds that modulate nucleic acid interactions.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of oligonucleotides and DNA. Its bright fluorescence, coupled with the specificity and efficiency of click chemistry, enables a wide range of applications in research and drug development. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to advance their studies in genomics, molecular diagnostics, and the development of next-generation therapeutics.

References

- 1. abpbio.com [abpbio.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Cy3 Alkyne - Fluorescent Dyes & Quenchers - Products - GeneToProtein [genetoprotein.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with CY3-YNE

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of a "click chemistry" reaction, a class of reactions known for their reliability, high efficiency, and biocompatibility.[] First reported independently by the Sharpless and Meldal groups, this reaction facilitates the covalent ligation of an azide and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] This transformation has revolutionized bioconjugation, materials science, and drug discovery by enabling the precise connection of molecular building blocks under mild, often aqueous, conditions.[4][5][6]

This guide provides an in-depth examination of the core principles of the CuAAC reaction, with a specific focus on its application using CY3-YNE, a terminal alkyne-functionalized cyanine fluorescent dye. It covers the reaction mechanism, detailed experimental protocols, quantitative data, and key applications relevant to researchers in the life sciences and drug development.

The Core Principle and Mechanism of CuAAC

The CuAAC reaction is a highly accelerated version of the Huisgen 1,3-dipolar cycloaddition. While the thermal (uncatalyzed) reaction requires high temperatures and yields a mixture of 1,4 and 1,5-regioisomers, the introduction of a copper(I) catalyst provides a dramatic rate acceleration (10⁷ to 10⁸-fold) and ensures the reaction proceeds with near-perfect regioselectivity for the 1,4-isomer.[7][8]

The reaction is prized for its exceptional functional group tolerance and its ability to proceed in a wide range of solvents, including water, across a pH range of 4 to 12.[3][8] The active Cu(I) catalytic species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[8][9]

The Catalytic Cycle

While the precise mechanism has been the subject of extensive study, it is widely accepted to proceed through a stepwise process involving copper-acetylide intermediates.[9][10] Recent evidence supports the involvement of a dinuclear copper intermediate, which facilitates the key bond-forming steps.[4][7]

The key steps in the catalytic cycle are:

-

Formation of Copper(I) Acetylide: The terminal alkyne (e.g., this compound) coordinates with a Cu(I) catalyst. A base (or the catalyst itself) facilitates deprotonation of the alkyne, forming a highly nucleophilic copper-acetylide species.[][9]

-

Coordination of the Azide: The azide-containing molecule coordinates to a copper center, bringing it into proximity with the activated alkyne.

-

Cycloaddition: The terminal nitrogen of the azide attacks the internal carbon of the copper acetylide. This leads to the formation of a six-membered copper metallacycle intermediate.[][8]

-

Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes subsequent protonolysis to release the stable 1,2,3-triazole product. This final step regenerates the active Cu(I) catalyst, allowing the cycle to continue.[][8]

This compound: A Fluorescent Alkyne Probe

This compound refers to a derivative of the Cyanine3 (Cy3) fluorophore that has been functionalized with a terminal alkyne group ("YNE").

-

Structure and Properties: Cy3 is a bright and photostable fluorescent dye belonging to the cyanine family.[11] It is characterized by a strong absorption maximum in the green region of the visible spectrum (~550 nm) and emits brightly in the orange-red region (~570 nm).[12] The alkyne group provides the reactive handle for participating in the CuAAC reaction, allowing the covalent attachment of the Cy3 dye to any molecule carrying a corresponding azide group.[13]

-

Advantages: this compound is a valuable tool for fluorescent labeling because it combines the robust and specific conjugation chemistry of CuAAC with the sensitive detection capabilities of the Cy3 fluorophore. The reaction is biocompatible, and the resulting triazole linker is highly stable, ensuring a permanent label.[12] The dye's fluorescence is largely insensitive to pH changes between 4 and 10, making it suitable for a wide range of biological assays.[12]

Experimental Protocols

The following section provides a generalized, detailed protocol for labeling an azide-modified biomolecule (e.g., protein, oligonucleotide) with this compound. This protocol is a starting point and may require optimization depending on the specific substrates and application.

3.1. Materials and Reagent Preparation

-

Azide-Modified Biomolecule: Dissolved in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

This compound: Prepare a stock solution (e.g., 1-10 mM) in an organic solvent like DMSO or DMF.[14]

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.[15]

-

Reducing Agent (Sodium Ascorbate): Prepare a fresh 100-300 mM stock solution in nuclease-free water immediately before use, as it is susceptible to oxidation.[15][16]

-

Copper Ligand (e.g., THPTA or BTTAA): Prepare a 50-100 mM stock solution in water or DMSO. Ligands are crucial as they stabilize the Cu(I) oxidation state, increase reaction rate, and protect biomolecules from oxidative damage.[17][18]

-

Protein Labeling Buffer (Optional but Recommended): For protein labeling, a buffer containing aminoguanidine can prevent side reactions.[14]

3.2. Step-by-Step Labeling Procedure

This protocol is based on a final reaction volume of 200 µL. Volumes should be scaled as needed.

-

Combine Biomolecule and Probe: In a microcentrifuge tube, add the azide-modified biomolecule. A typical final concentration might be 10-50 µM. Add the this compound stock solution to achieve a 2 to 10-fold molar excess over the biomolecule. Add buffer to bring the volume to ~170 µL. Mix gently.

-

Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. It is critical to add the components in the correct order to prevent precipitation.

-

Initiate the Reaction:

-

Add the 20 µL of the CuSO₄/ligand premix to the biomolecule/CY3-YNE solution.

-

Add 10 µL of freshly prepared 300 mM sodium ascorbate to initiate the reaction.[15] Vortex briefly to ensure thorough mixing.

-

-

Incubation: Protect the reaction from light. Incubate at room temperature for 1-2 hours. Longer incubation times (e.g., overnight) are also used.[16] Reaction progress can be monitored using techniques like SDS-PAGE with in-gel fluorescence scanning.

3.3. Purification of the Labeled Conjugate

After the reaction, it is essential to remove excess reagents (copper, unreacted dye, ascorbate). The method of purification depends on the biomolecule:

-

For Proteins: Use size-exclusion chromatography (e.g., a desalting column), dialysis, or protein precipitation (e.g., methanol/chloroform precipitation).[15]

-

For Oligonucleotides: Use ethanol precipitation or specialized spin columns designed for oligo purification.[16]

Quantitative Data

Quantitative data for CuAAC reactions can vary significantly based on the substrates, catalyst system, and reaction conditions. The table below summarizes typical parameters and reported data from various studies involving fluorescent probes.

| Parameter | Typical Value / Range | Notes | Source(s) |

| Reaction Time | 30 min - 2 hours | Reactions are often complete within 1-2 hours at room temperature but may be run longer to ensure completion. | [17][19] |

| Typical Yield | >95% (in solution) | CuAAC is known for its high efficiency, often proceeding to near-quantitative conversion, especially with small molecules. Yields for complex bioconjugations can be lower. | [20][6] |

| Reaction Temperature | Room Temperature (20-25 °C) | Elevated temperatures are generally not required and can be detrimental to sensitive biomolecules. | [6][12] |

| Final Reagent Concentrations | |||

| Biomolecule (Alkyne/Azide) | 10 µM - 500 µM | Effective even at low concentrations typical for biological experiments. | [17][18] |

| Fluorophore (this compound) | 1.5x - 10x molar excess | An excess of the smaller molecule (the dye) is used to drive the reaction to completion. | [14][18] |

| CuSO₄ | 50 µM - 1 mM | Higher concentrations can increase reaction rate but also risk damage to biomolecules. | [19][21] |

| Ligand (e.g., THPTA) | 250 µM - 2 mM (5:1 ratio to Cu) | A 5-fold excess of ligand to copper is commonly recommended to stabilize Cu(I) and protect the sample. | [18] |

| Sodium Ascorbate | 1 mM - 10 mM | A significant excess is used to maintain a reducing environment and regenerate the Cu(I) catalyst. | [19] |

| Fluorescence Quantum Yield (Φ) | 0.08 - 0.3 (for Cy dyes) | The quantum yield of the fluorophore is generally maintained or slightly altered upon conjugation. This value is highly dependent on the local environment of the dye. | [19][22] |

Applications in Research and Drug Development

The combination of CuAAC and fluorescent probes like this compound provides a powerful platform for a wide array of applications in basic research and pharmaceutical development.

-

Proteomics and Activity-Based Protein Profiling (ABPP): Researchers can label entire proteomes from cell lysates to identify proteins that have been metabolically tagged with an azide or alkyne.[23][15] In ABPP, an alkyne-functionalized covalent inhibitor is used to tag active enzymes in a complex biological sample. Subsequent CuAAC ligation with an azide-functionalized reporter, such as Cy3-azide, allows for the visualization and identification of drug targets.

-

Cellular Imaging and Tracking: CuAAC is used to label specific biomolecules (e.g., proteins, glycans, or nucleic acids) that have been metabolically engineered to incorporate an azide or alkyne handle.[5] Subsequent reaction with this compound allows for the fluorescent visualization of these molecules in fixed or, with careful optimization to reduce copper toxicity, live cells.[24]

-

Drug Discovery and Target Identification: Small molecule drugs can be functionalized with an alkyne group. After administration to cells or lysates, the drug-protein conjugates can be "clicked" to an azide-functionalized reporter (like Cy3-azide) or an affinity tag (like biotin-azide) for subsequent identification of the drug's molecular target(s).[23][5]

-

High-Throughput Screening: The robustness and reliability of CuAAC make it suitable for high-throughput screening platforms, for example, in generating libraries of compounds or screening for enzyme inhibitors.[3]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a cornerstone of modern chemical biology and drug discovery. Its high efficiency, specificity, and mild reaction conditions make it an ideal tool for the precise and stable labeling of complex biomolecules. When paired with high-performance fluorophores such as this compound, CuAAC provides a straightforward and sensitive method for visualizing, tracking, and quantifying biological processes, thereby accelerating research and the development of new therapeutic agents.

References

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Cy3 alkyne chloride_TargetMol [targetmol.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. furthlab.xyz [furthlab.xyz]

- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jenabioscience.com [jenabioscience.com]

- 19. researchgate.net [researchgate.net]

- 20. interchim.fr [interchim.fr]

- 21. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. bioclone.net [bioclone.net]

- 24. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: CY3-YNE Protocol for Site-Specific Labeling of Soluble Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

The targeted labeling of proteins with fluorescent dyes is a cornerstone of modern biological research, enabling the visualization and quantification of proteins in a wide array of experimental contexts. The CY3-YNE protocol offers a robust and highly specific method for covalently attaching the bright orange-fluorescent CY3 dye to soluble proteins. This system is based on the principles of bioorthogonal click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3]

The "YNE" moiety of this compound is a terminal alkyne, a functional group that is virtually absent in biological systems.[1][4] This alkyne reacts with an azide group, which must first be introduced into the target protein. This two-step approach ensures that labeling is highly specific to the engineered azide sites, minimizing off-target reactions that can occur with less specific labeling chemistries.[3][5] The resulting stable triazole linkage ensures that the fluorescent signal is robust and reliable.[1]

This protocol is ideal for applications requiring precise control over the label's location and stoichiometry, such as fluorescence microscopy, flow cytometry, Western blotting, and single-molecule imaging.[5]

Principle of the Method

The this compound labeling strategy is a two-stage process that leverages the bioorthogonality of azide and alkyne functional groups.

Stage 1: Introduction of an Azide Moiety. A reactive azide group is first covalently attached to the soluble protein of interest. A common and effective method for this is to target primary amines (the N-terminus and the ε-amino group of lysine residues) with an azide-functionalized N-hydroxysuccinimidyl (NHS) ester (e.g., Azido-PEG4-NHS Ester).[6][7] The NHS ester reacts efficiently with deprotonated primary amines at a slightly basic pH to form a stable amide bond.[6]

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The azide-modified protein is then reacted with this compound. In the presence of a copper(I) catalyst, the terminal alkyne of this compound and the azide on the protein undergo a [3+2] cycloaddition reaction to form a stable triazole ring.[2][8] The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[8][9] A stabilizing ligand, such as THPTA, is often included to enhance reaction efficiency and protect the protein from potential damage by reactive oxygen species.[9][10]

Data Presentation

The efficiency of the labeling reaction is typically quantified by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be optimized by adjusting the molar ratio of the reactants. The following table provides representative data on how varying the molar excess of this compound affects the DOL for a model protein (e.g., Bovine Serum Albumin, BSA, ~66.5 kDa) that has been pre-functionalized with azide groups.

| Sample ID | Protein Concentration (mg/mL) | Molar Excess of this compound to Protein | Degree of Labeling (DOL) |

| 1 | 2.0 | 3x | 1.2 |

| 2 | 2.0 | 5x | 2.1 |

| 3 | 2.0 | 10x | 3.5 |

| 4 | 2.0 | 20x | 4.8 |

Note: This is example data. The optimal DOL should be determined experimentally for each specific protein and application, as over-labeling (typically a DOL > 6) can lead to fluorescence quenching and potential protein aggregation.

Experimental Protocols

Protocol 1: Azide Functionalization of Soluble Protein

This protocol describes the introduction of azide groups onto a soluble protein using an amine-reactive Azide-NHS ester.

Materials:

-

Protein of interest (2-10 mg/mL)

-

Amine-free buffer (e.g., 1x PBS, pH 7.4)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Azido-PEG4-NHS Ester

-

Anhydrous, amine-free DMSO

-

Desalting column (e.g., Sephadex G-25 or 7K MWCO spin column)[6]

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, exchange it with PBS using a desalting column or dialysis. Adjust the protein concentration to 2-5 mg/mL.

-

Adjust pH: Add 1/10th volume of 1 M Sodium Bicarbonate solution (pH 8.3-8.5) to the protein solution to raise the pH for efficient amine labeling.

-

Prepare Azide-NHS Ester Stock Solution: Immediately before use, dissolve the Azido-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.[6]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Azide-NHS ester stock solution to the protein solution. Mix gently by pipetting.

-

Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.

-

Purification: Remove the unreacted Azide-NHS ester using a desalting column equilibrated with PBS (pH 7.4). Follow the manufacturer's instructions for the column.[6]

-

Quantification: Determine the concentration of the purified azide-modified protein using a standard protein assay (e.g., BCA or absorbance at 280 nm). The protein is now ready for the click chemistry reaction.

Protocol 2: this compound Labeling via Click Chemistry

This protocol details the CuAAC reaction between the azide-modified protein and this compound.

Materials:

-

Azide-modified protein in PBS, pH 7.4 (from Protocol 1)

-

This compound

-

Anhydrous DMSO

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 100 mM in water)[9]

-

Sodium Ascorbate stock solution (e.g., 300 mM in water, must be freshly prepared )[9]

-

Desalting column

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Set up the Reaction: In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein (e.g., 50 µg in PBS)

-

This compound stock solution (add a 3- to 10-fold molar excess relative to the protein)[10]

-

THPTA stock solution (to a final concentration of 1-2 mM)

-

CuSO₄ stock solution (to a final concentration of 100-200 µM)

-

-

Mix: Vortex the mixture gently.

-

Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to a final concentration of 1-2 mM to initiate the click reaction. Vortex briefly.[9]

-

Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature.

-

Purification: Purify the CY3-labeled protein from excess dye and reaction components using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the final protein concentration and the Degree of Labeling (see Protocol 3). Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage, protected from light.

Protocol 3: Calculating the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of the CY3 dye (~550 nm).

Materials:

-

Purified CY3-labeled protein

-

UV-Vis Spectrophotometer

Procedure:

-

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~550 nm (A₅₅₀).

-

Calculate Protein Concentration:

-